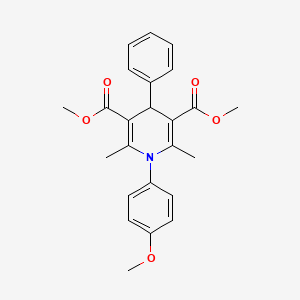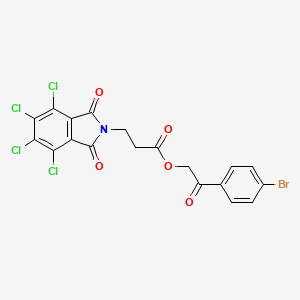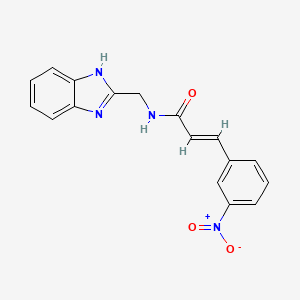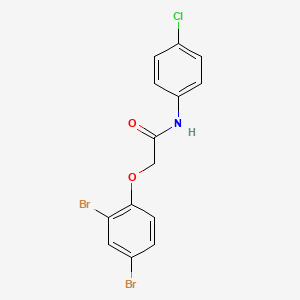![molecular formula C19H16N2O2S2 B11698909 N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)
N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide typically involves the reaction of thiosemicarbazide with benzaldehyde to form a thiazolidine intermediate. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzyl derivatives.
Scientific Research Applications
N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiosemicarbazide: Used in the synthesis of various heterocyclic compounds.
Benzylidene derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is unique due to its combination of a thiazolidine ring with benzyl and phenylacetamide groups, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H16N2O2S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-14(22)20(16-10-6-3-7-11-16)13-17-18(23)21(19(24)25-17)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3/b17-13- |
InChI Key |
QWEVJIQQVMALHL-LGMDPLHJSA-N |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C=C1C(=O)N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698835.png)
![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11698853.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698886.png)
![2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11698894.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11698901.png)


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)
